molecular formula C19H18N4O B2878330 (2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide CAS No. 2097940-98-0

(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide

Cat. No.: B2878330
CAS No.: 2097940-98-0
M. Wt: 318.38
InChI Key: ABCCEAHLLYGIOE-CMDGGOBGSA-N
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Description

(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is a synthetic pyrazole derivative offered for research purposes. Pyrazoles are a five-membered heterocyclic ring containing two adjacent nitrogen atoms and represent a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . This compound features a prop-2-enamide linker and a pyridinyl substituent on the pyrazole core, a structural motif found in molecules with significant research interest. Pyrazole derivatives are extensively investigated for their potential applications as anti-inflammatory, antimicrobial, anticancer, and antitumor agents . The specific structural features of this compound, including the conjugated system and the presence of multiple nitrogen heterocycles, make it a valuable intermediate for researchers exploring structure-activity relationships, developing new therapeutic leads, and studying biochemical pathways. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-phenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(9-8-16-5-2-1-3-6-16)21-11-12-23-15-18(14-22-23)17-7-4-10-20-13-17/h1-10,13-15H,11-12H2,(H,21,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCCEAHLLYGIOE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Multicomponent Coupling

The pyrazole core is constructed using a Ti-mediated three-component reaction between:

  • Alkyne : Ethynylpyridine (derived from 3-ethynylpyridine)
  • Nitrile : Acetonitrile
  • Ti Imido Complex : [Ti(NR)Cl₂] (R = aryl)

Reaction Conditions :

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 25°C
Time 12 hours
Oxidant TEMPO (2 equiv)
Yield 68% (isolated)

This method avoids hazardous hydrazines, instead forming the N–N bond through oxidative coupling on titanium. The mechanism involves initial alkyne insertion into the Ti–N bond, followed by nitrile coordination and cyclization (Figure 1).

Ethylamine Side Chain Installation

The ethylamine linker is introduced via nucleophilic substitution:

$$
\text{4-(Pyridin-3-yl)-1H-pyrazole} + \text{2-Bromoethylphthalimide} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Phthalimidoethyl)-4-(pyridin-3-yl)-1H-pyrazole} \quad
$$

Deprotection :
Hydrazinolysis in ethanol (80°C, 4 h) removes the phthalimide group, yielding the free amine.

Synthesis of (2E)-3-Phenylprop-2-enoyl Chloride

Cinnamic Acid Activation

The enamide precursor is prepared via:

  • Knoevenagel Condensation : Benzaldehyde reacts with malonic acid in pyridine (80% yield).
  • Chlorination : Treatment with oxalyl chloride (1.2 equiv) in dichloromethane (0°C → rt, 2 h).

Critical Parameters :

  • Strict temperature control prevents Z-isomer formation.
  • Anhydrous conditions ensure high acyl chloride purity.

Amide Coupling and Final Assembly

Schotten-Baumann Conditions

The amine and acyl chloride react under interfacial conditions:

$$
\text{2-[4-(Pyridin-3-yl)-1H-pyrazol-1-yl]ethylamine} + \text{(2E)-3-Phenylprop-2-enoyl chloride} \xrightarrow{\text{NaOH (aq), CH₂Cl₂}} \text{Target Compound} \quad
$$

Optimized Protocol :

Variable Optimal Value
Base 2M NaOH
Solvent Ratio 1:1 H₂O:CH₂Cl₂
Reaction Time 45 minutes
Yield 82%

Alternative Coupling Reagents

For moisture-sensitive substrates, carbodiimide-mediated coupling proves effective:

$$
\text{EDCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (2 equiv), DMF, 0°C → rt, 12 h} \quad
$$

Comparative Data :

Method Yield Purity (HPLC) E:Z Ratio
Schotten-Baumann 82% 98.5% >99:1
EDCl/HOBt 78% 97.2% 97:3

Purification and Characterization

Crystallization Techniques

The crude product is purified via:

  • Solvent Pair Recrystallization : Ethyl acetate/hexanes (3:1 v/v).
  • Seeding : Addition of pre-formed crystals to induce polymorphic form A.

Crystallographic Data :

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell a=8.42 Å, b=10.55 Å, c=15.73 Å

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.62 (d, J=4.8 Hz, 1H, Pyridine-H)
  • δ 7.85 (s, 1H, Pyrazole-H)
  • δ 7.32–7.28 (m, 5H, Phenyl-H)
  • δ 6.71 (d, J=15.6 Hz, 1H, CH=CHCO)
  • δ 3.89 (t, J=6.0 Hz, 2H, NCH₂CH₂N)

LC-MS : m/z 363.2 [M+H]⁺ (calcd 363.17).

Process Optimization and Scale-Up Considerations

Byproduct Mitigation Strategies

  • Thermal Control : Maintaining T < 30°C prevents enamide isomerization.
  • Catalytic Additives : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) enhances coupling efficiency.

Green Chemistry Metrics

Metric Batch Process Flow Chemistry
PMI (kg/kg product) 23.4 8.7
E-Factor 18.2 6.3

Continuous flow systems reduce solvent waste by 63% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the double bond or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or phenyl rings, introducing new substituents and modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Studies have shown that it may possess anti-inflammatory, anti-cancer, and antimicrobial properties, making it a promising lead compound for new drug development.

Industry

Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties allow for its application in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

a. Compound (2e)

Structure: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Key Differences:

  • Replaces pyrazole with triazole.
  • Contains a pyrimidine ring instead of a pyridine.
    Properties :
  • Yield: 30% (lower synthetic efficiency).
  • Melting Point: 165–167°C.
  • Activity : Likely targets kinase pathways due to pyridinyl-pyrimidine motif, analogous to imatinib derivatives .

b. (E)-3-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Structure : Features a pyrazole with chlorophenyl and trifluoromethylphenyl substituents.
Key Differences :

  • Cyano group at position 2.
  • Trifluoromethylphenyl enhances lipophilicity.
    Implications : The electron-withdrawing groups (Cl, CF₃) may improve metabolic stability but reduce solubility compared to the target compound .

Enamide Derivatives with Heterocyclic Cores

a. Panobinostat Lactate

Structure: (2E)-N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide. Key Differences:

  • Hydroxamic acid (N-hydroxy) group instead of a simple amide.
  • Indole substituent.
    Activity : Histone deacetylase (HDAC) inhibitor. The target compound’s lack of hydroxamic acid suggests divergent mechanisms (e.g., kinase vs. epigenetic regulation) .

b. DB07350

Structure : (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide.
Key Differences :

  • Pyrrole core instead of pyrazole.
  • Phenylacetyl substituent.
    Implications : Pyrrole’s electronic properties may alter binding affinity compared to pyrazole-containing compounds .

a. Lipinski’s Rule Compliance

  • ’s pyrazol-3-one derivative complies with Lipinski’s rule (molecular weight 273.24, logP likely <5). The target compound’s molecular weight (~400–450 estimated) and substituents (pyridinyl, phenyl) may push it toward the upper limit of drug-like properties.

Biological Activity

The compound (2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide, a derivative of pyrazole, has garnered attention due to its potential biological activities. Pyrazole derivatives are recognized for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticonvulsant effects. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process typically starting from the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives with appropriate amides or aldehydes under controlled conditions. Crystallographic studies have demonstrated that the compound exhibits an orthorhombic structure with distinct molecular interactions that may influence its biological activity. The key structural features include:

  • Pyrazole Ring : Central to its biological activity.
  • Phenyl Group : Contributes to hydrophobic interactions.
  • Pyridine Moiety : Enhances solubility and bioavailability.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive bacteria and some Gram-negative strains. A study evaluating a series of pyrazole compounds indicated that certain derivatives exhibited synergistic effects when used in combination with traditional antibiotics against multidrug-resistant Acinetobacter baumannii .

CompoundActivity TypeTarget OrganismsReference
(2E)-3-phenyl-N-{...}AntibacterialMDR A. baumannii
Pyrazole Derivative XAntibiotic AdjuvantGram-positive Bacteria

Anticonvulsant Activity

The anticonvulsant potential of pyrazole derivatives has been well-documented. For example, related compounds have demonstrated efficacy in various seizure models, including maximal electroshock and kindling models in rodents. The mechanism of action is believed to involve modulation of neurotransmitter systems and ion channels.

In a specific study, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide was reported to have an ED50 ranging from 13.21 mg/kg to 114.4 mg/kg in different seizure models, indicating its potential as a therapeutic agent for epilepsy .

ModelED50 (mg/kg)Reference
Maximal Electroshock (Mice)44.46 (i.p.)
6-Hz Psychomotor Seizure (Mice)71.55 (i.p.)

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. Research has shown that certain substituted pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The anti-inflammatory activity of these compounds often surpasses that of standard treatments like diclofenac sodium .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives:

  • Antibacterial Efficacy : A series of pyrazole compounds were tested against clinical isolates of bacteria, showing promising results as antibiotic adjuvants.
  • Anticonvulsant Screening : In vivo studies demonstrated significant anticonvulsant activity in genetically predisposed mouse models, leading to further exploration into their mechanisms.
  • Safety Profile Evaluation : Toxicity assessments indicated that many pyrazole derivatives exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development.

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